9,10-Didehydro Cabergoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

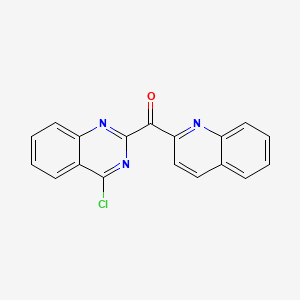

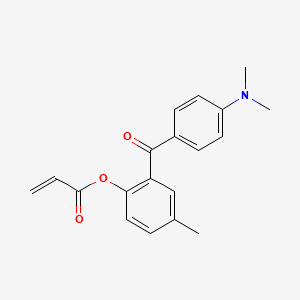

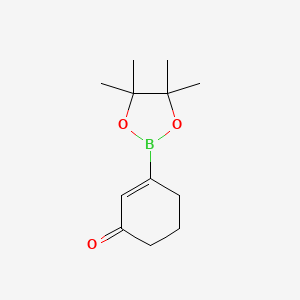

9,10-Didehydro Cabergoline is also known as Cabergoline Impurities . It is a derivative of Cabergoline, which is an ergot derived-dopamine D2-like receptor agonist that has high affinity for D2, D3, and 5-HT2B receptors .

Molecular Structure Analysis

The molecular formula of this compound is C26H35N5O2 . The molecular weight is 449.59 .Physical And Chemical Properties Analysis

The molecular formula of this compound is C26H35N5O2, and the molecular weight is 449.59 .Wissenschaftliche Forschungsanwendungen

Anti-Tumor Functions Beyond Prolactinomas

Cabergoline, a dopamine agonist, has been recognized for its efficacy in treating prolactin-secreting pituitary adenomas (prolactinomas), where it suppresses hormone production and induces tumor shrinkage. Recent research highlights the potential for cabergoline to extend its applications beyond prolactinomas, suggesting its utility in treating other tumor types. Studies have identified novel mechanisms through which cabergoline exerts anti-tumor effects, including suppression of tumor cell proliferation and induction of cell death. This broadens the clinical use of cabergoline, proposing its potential in treating breast cancer, pancreatic neuroendocrine tumors, and lung cancer (Lin, Zhang, Zhang, & Wu, 2019).

Parkinson's Disease Treatment

Cabergoline has been evaluated for its efficacy in treating Parkinson's disease, acting as a dopamine agonist with a high affinity for dopamine D2 receptors. Its long elimination half-life allows for continuous dopaminergic stimulation with once-daily administration. Cabergoline, particularly as adjuvant oral therapy, has shown to be well tolerated and effective in controlling symptoms in patients with advanced Parkinson's disease experiencing response fluctuations to long-term levodopa therapy. Additionally, it offers potential benefits in early Parkinson's disease treatment, with the possibility of reducing the risk of developing drug-induced motor complications. Economic analyses suggest cabergoline may be a cost-effective treatment option, highlighting the need for further evaluation of the drug in this indication (Curran & Perry, 2004).

Restless Legs Syndrome

Cabergoline's role extends into the management of Restless Legs Syndrome (RLS), a neurological disorder characterized by an irresistible urge to move the legs. Dopaminergic agents like cabergoline have demonstrated clear efficacy in short-term treatment for primary RLS. The medication's side effects are generally mild and reversible, attributed to the relatively low doses required for treatment. However, a significant concern with dopaminergic drugs in treating RLS is the phenomenon of augmentation, where symptoms worsen not due to disease progression. This necessitates careful consideration in long-term management strategies (Montagna, 2007).

Reproductive Health Applications

In reproductive health, cabergoline's prolactin-lowering effect has been utilized in various contexts, including the suppression of lactation and treatment of hyperprolactinemia, which can affect fertility. Its efficacy and tolerability have been favorably compared to other treatments, making cabergoline a valuable option in managing conditions related to prolactin levels. Its role in reproductive health underscores the drug's versatility and its potential to provide significant benefits in a range of clinical scenarios beyond its primary use (Ferrari, Piscitelli, & Crosignani, 1995).

Wirkmechanismus

Target of Action

9,10-Didehydro Cabergoline is a derivative of Cabergoline , which is known to have a high affinity for dopamine D2-like receptors . These receptors are the primary targets of Cabergoline and likely of this compound as well. The dopamine D2 receptors play a crucial role in various neurological processes, including motor control, reward, and reinforcement .

Mode of Action

As a dopamine D2 receptor agonist, this compound likely interacts with its targets by mimicking the action of dopamine, a neurotransmitter that transmits signals in the brain to produce smooth, purposeful movement . By binding to dopamine D2 receptors, it stimulates these receptors and induces a series of biochemical reactions .

Biochemical Pathways

Activation of dopamine D2 receptors inhibits the production of the enzyme adenylate cyclase, leading to decreased levels of cyclic adenosine monophosphate (cAMP), a common signaling molecule . This can lead to various downstream effects, including changes in the function of ion channels and the release of neurotransmitters .

Pharmacokinetics

Cabergoline is known to undergo extensive hepatic metabolism, primarily via hydrolysis of the acylurea bond or the urea moiety . It has a long elimination half-life, and it is excreted in urine and feces . These properties may influence the bioavailability of this compound.

Result of Action

Studies on cabergoline have shown that it can have neuroprotective effects . For instance, Cabergoline has been found to enhance brain-derived neurotrophic factor signaling, which plays a key role in the survival and differentiation of neurons . It also has a beneficial effect on blood-brain barrier integrity against lipopolysaccharide .

Eigenschaften

IUPAC Name |

(6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKVVZPJQAWKPW-MTNXOHHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)C1CN([C@@H]2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)

![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)